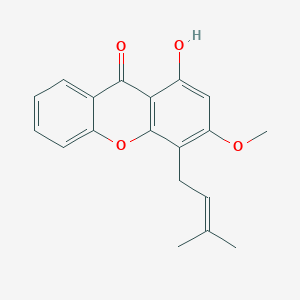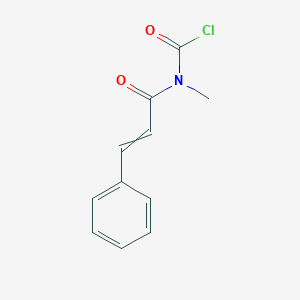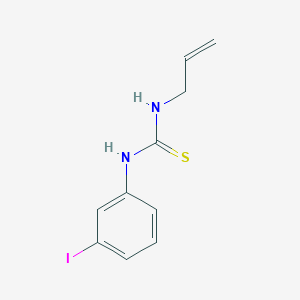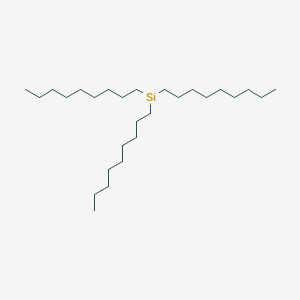![molecular formula C16H15F3O2S B14649602 1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene CAS No. 52208-99-8](/img/structure/B14649602.png)
1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of trifluoromethanesulfonyl groups attached to a propane-1,2-diyl backbone, which is further connected to two benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene typically involves the reaction of 1,2-dibromo-1,1’-dibenzene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonyl groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene involves its ability to interact with various molecular targets through its trifluoromethanesulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in electron transfer reactions, influencing redox processes in biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-[2-(Methanesulfonyl)propane-1,2-diyl]dibenzene
- 1,1’-[2-(Ethanesulfonyl)propane-1,2-diyl]dibenzene
- 1,1’-[2-(Butanesulfonyl)propane-1,2-diyl]dibenzene
Comparison: 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene is unique due to the presence of trifluoromethanesulfonyl groups, which impart distinct electronic and steric properties compared to other sulfonyl derivatives. These properties enhance its reactivity and stability, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
52208-99-8 |
|---|---|
Molekularformel |
C16H15F3O2S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[2-phenyl-2-(trifluoromethylsulfonyl)propyl]benzene |
InChI |
InChI=1S/C16H15F3O2S/c1-15(14-10-6-3-7-11-14,22(20,21)16(17,18)19)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI-Schlüssel |
WNGMDQSXRITXJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)

![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
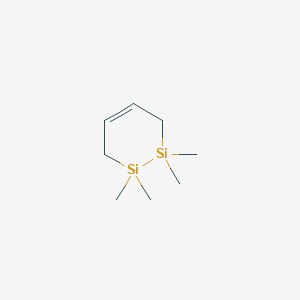
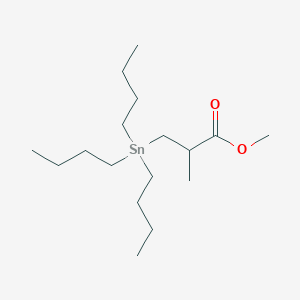
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
